molecular formula C9H13NO2 B043869 2-Amino-1-(4-methoxyphenyl)ethanol CAS No. 55275-61-1

2-Amino-1-(4-methoxyphenyl)ethanol

Cat. No. B043869
CAS RN: 55275-61-1
M. Wt: 167.2 g/mol
InChI Key: LQEPONWCAMNCOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol and its derivatives involves multiple steps, including esterification, nitrification, hydrolysis, and reduction processes. A notable synthesis route starts with β-phenylethanol as a raw material, leading to a total yield of 66.4% and a high purity level of 99.77%, as demonstrated in the study by Zhang Wei-xing (2013) on the synthesis process of 2-(4-aminophenyl) ethanol (Zhang Wei-xing, 2013). Furthermore, biocatalytic methods using Lactobacillus senmaizuke have shown efficient conversion and high enantiomeric excess, indicating the compound's importance for antihistamine production (Kavi et al., 2021).

Molecular Structure Analysis

Crystal structure analysis provides insight into the molecular arrangement and bonding characteristics of 2-Amino-1-(4-methoxyphenyl)ethanol derivatives. For instance, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate has been determined, showcasing the compound's monoclinic system and extensive intermolecular hydrogen bonding, which is crucial for understanding its chemical behavior (Limin He et al., 2011).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, including the formation of Schiff bases, which have shown antibacterial activities. Studies such as the one by Zhu Wen-jie (2004) highlight the synthesis and characterization of Schiff bases derived from 2-Amino-1-(4-methoxyphenyl)ethanol, emphasizing their potential in antibacterial applications (Zhu Wen-jie, 2004).

Scientific Research Applications

  • Supersonic Jet Spectroscopy

    • Summary of Application : “2-Amino-1-(4-methoxyphenyl)ethanol” has been studied using supersonic jet spectroscopy . This technique allows for the study of molecular structures and their conformational preferences.
    • Methods of Application : The study involved the use of laser-induced fluorescence (LIF) excitation, dispersed fluorescence (DF), IR–UV hole-burning, and IR dip spectra of jet-cooled 2-(4-methoxyphenyl)ethanol .
    • Results or Outcomes : Five conformers were found in the LIF excitation spectrum. The most stable conformer was Ggπ, and the second most stable conformer was Ggπ′ (the trans rotamer of the methoxy group for Ggπ). The OH stretching frequency of Ggπ/Ggπ′ of MPE in the IR dip spectra was red-shifted against that of Ggπ of phenylethanol, indicating that the introduction of the methoxy group would enhance the intramolecular OH/π interaction .
  • Photolysis Studies

    • Summary of Application : “1-(4-Methoxyphenyl)ethanol” is used to study the steady-state and nanosecond, laser-flash photolysis .
    • Methods of Application : The compound is subjected to laser-flash photolysis, a technique that uses a laser to induce a photochemical reaction, and the transient species produced are then studied .
  • Preparation of Tetrahydroquinoline Derivatives

    • Summary of Application : “2-Amino-1-(4-methoxyphenyl)ethanol” can be used in the preparation of tetrahydroquinoline derivatives .
  • Proteomics Research

    • Summary of Application : “2-Amino-1-(4-methoxyphenyl)ethanol” is used in proteomics research .
  • Chemical Synthesis

    • Summary of Application : “2-Amino-1-(4-methoxyphenyl)ethanol” can be used in chemical synthesis .
  • Spectroscopy Studies

    • Summary of Application : “2-Amino-1-(4-methoxyphenyl)ethanol” has been studied using spectroscopy . This technique allows for the study of molecular structures and their conformational preferences.
    • Methods of Application : The study involved the use of various spectroscopic techniques .

Safety And Hazards

When handling “2-Amino-1-(4-methoxyphenyl)ethanol”, it’s recommended to wear suitable protective clothing and avoid contact with skin and eyes . It’s also advised to avoid the formation of dust and aerosols, and to use non-sparking tools .

properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEPONWCAMNCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902584
Record name NoName_3107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-methoxyphenyl)ethanol

CAS RN

55275-61-1
Record name α-(Aminomethyl)-4-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55275-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(Aminomethyl)-4-methoxybenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055275611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-(aminomethyl)-4-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Amino-4′-methoxyacetophenone hydrochloride (500 mg) was dissolved in methanol (10 ml), the solution was added with sodium borohydride (188 mg), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was added with sodium borohydride (188 mg), and further stirred for 30 minutes. The reaction mixture was added with 5 N aqueous sodium hydroxide (1 ml), the mixture was stirred for 10 minutes, and then added with chloroform, and the layers were separated. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and filtered, and then the filtrate was concentrated under reduced pressure to obtain the title compound (240 mg).
Quantity
500 mg
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reactant
Reaction Step One
Quantity
10 mL
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solvent
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188 mg
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188 mg
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1 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-Amino-1-(4-methoxyphenyl)ethanol was prepared according to the procedure of Evans et al., J. Org. Chem., 39, 914 (1974) by cyanosilylation of 4-methoxybenzaldehyde followed by lithium aluminum hydride reduction. The crude aminoalcohol (36.9 g) was dissolved in 150 mL of hot ethanol on a steam bath. To this mixture was slowly added 12.83 g of fumaric acid. The precipitated salt was filtered and washed with additional ethanol. Recrystallization from methanol provided greater than 99% pure 2:1 amine:fumarate salt.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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36.9 g
Type
reactant
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Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
12.83 g
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
A Rives, T Delaine, L Legentil, E Delfourne - Tetrahedron Letters, 2009 - Elsevier
A concise route to the marine pyrroloiminoquinone alkaloid tsitsikammamine A and a regioisomer was developed. The synthesis was based on a Michael reaction between the indole …
Number of citations: 27 www.sciencedirect.com
JH Schrittwieser, F Coccia, S Kara, B Grischek… - Green chemistry, 2013 - pubs.rsc.org
One-pot combinations of sequential catalytic reactions can offer practical and ecological advantages over classical multi-step synthesis schemes. In this context, the integration of …
Number of citations: 82 pubs.rsc.org
T Kawanami, LR LaBonte, J Amin… - International journal of …, 2020 - Elsevier
A local sustained-release drug delivery system, or depot, for intra-articular injection offers the opportunity to release a therapeutic agent directly to the joint with limited need for …
Number of citations: 5 www.sciencedirect.com
A Rives, B Le Calvé, T Delaine, L Legentil… - European journal of …, 2010 - Elsevier
Two series of analogues of the marine pyrroloiminoquinone alkaloids tsitsikammamine have been synthesized on the basis of a Michael addition between 2′-amino-1-(4-…
Number of citations: 22 www.sciencedirect.com
T Izumi, K Fukaya - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
Enzymatic reduction of α-acylaminoacetophenones with fermenting baker’s yeast afforded optically active (R)-2-acylamino-1-arylethanols. Furthermore, lipase-catalyzed resolution of …
Number of citations: 35 www.journal.csj.jp
E Delfourne, T Levy - 2020 - hal.science
Two strategies have been investigated for the synthesis of the marine alkaloid wakayin resulting in the generation of different intermediates of potential value as inhibitors of indoleamine…
Number of citations: 2 hal.science
A Alalla, M Merabet-Khelassi, O Riant… - Tetrahedron …, 2016 - Elsevier
Herein, we present an easy and eco-friendly pathway to obtain some enantiomerically enriched β-amino alcohols using essentially as β-blockers. The enzymatic hydrolysis is …
Number of citations: 16 www.sciencedirect.com
JH Schrittwieser, F Hollmann - Green Chem, 2013 - pdfs.semanticscholar.org
The integration of several chemical transformations into onepot processes (often referred to as ‘domino’,‘tandem’, or ‘cascade’systems) offers advantages with respect to operational …
Number of citations: 5 pdfs.semanticscholar.org
S Chassaing, E Delfourne - Magnetic Resonance in Chemistry, 2010 - Wiley Online Library
The structural assignment of bispyrroloquinone and bispyrroloiminoquinone regioisomers was achieved using 13 C NMR spectral data. In the case of bispyrroloiminoquinones, the …
Y Yang, D Wahler, JL Reymond - Helvetica chimica acta, 2003 - Wiley Online Library
Amino‐alcohol derivatives of fragrant, volatile aldehydes and ketones were synthesized in a one‐pot procedure by sequential cyanohydrin formation with trimethylsilyl cyanide and …
Number of citations: 36 onlinelibrary.wiley.com

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